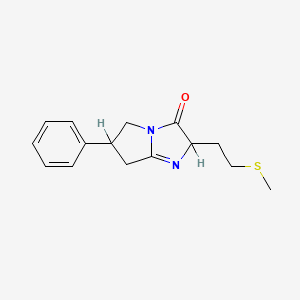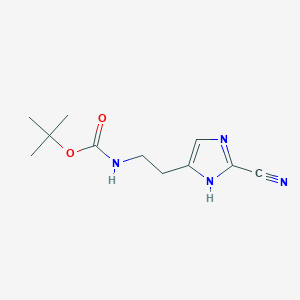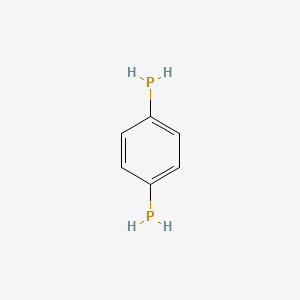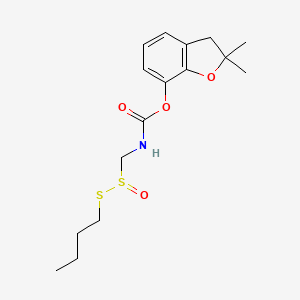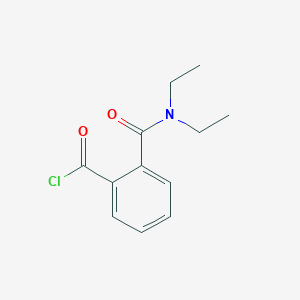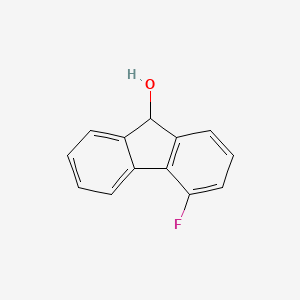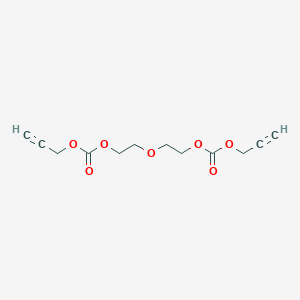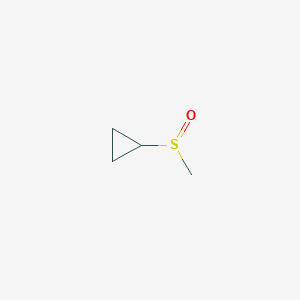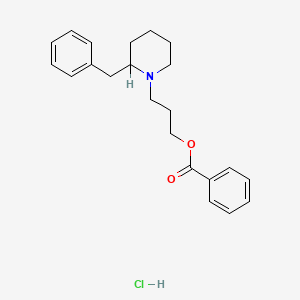acetonitrile CAS No. 75491-92-8](/img/structure/B14450252.png)
[3-(1,2-Dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropyl](3-phenoxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2-Dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropylacetonitrile: is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of multiple halogen atoms and a cyclopropyl ring, making it a subject of interest in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropylacetonitrile involves multiple steps, starting with the preparation of the cyclopropyl ring and subsequent halogenation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under precise conditions. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the presence of reactive halogen atoms.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to remove halogen atoms, resulting in different products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated compounds.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into new therapeutic targets.
Medicine: The compound’s potential medicinal properties are being investigated, particularly its role as an insecticide and its effects on pests. Its efficacy and safety are key areas of research.
Industry: In industry, the compound is used in the production of pesticides and other agrochemicals. Its stability and reactivity make it suitable for various applications in pest control.
作用機序
The mechanism of action of 3-(1,2-Dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropylacetonitrile involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound disrupts the nervous system of pests, leading to paralysis and death. The halogen atoms play a crucial role in enhancing its reactivity and effectiveness.
類似化合物との比較
Dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate: Known for its use as an insecticide.
1,2-Dibromo-2,2-dichloroethyl dimethyl phosphate: Another compound with similar applications in pest control.
Uniqueness: What sets 3-(1,2-Dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropylacetonitrile apart is its specific structure, which combines a cyclopropyl ring with multiple halogen atoms. This unique configuration enhances its reactivity and makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
75491-92-8 |
|---|---|
分子式 |
C21H19Br2Cl2NO |
分子量 |
532.1 g/mol |
IUPAC名 |
2-[3-(1,2-dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropyl]-2-(3-phenoxyphenyl)acetonitrile |
InChI |
InChI=1S/C21H19Br2Cl2NO/c1-20(2)17(18(20)19(22)21(23,24)25)16(12-26)13-7-6-10-15(11-13)27-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3 |
InChIキー |
XZIRDRLLFUJAHT-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1C(C(Cl)(Cl)Br)Br)C(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



